2-Chloro-6-fluorobenzylzinc chloride is an organozinc compound with the molecular formula and a molecular weight of approximately 244.4 g/mol. It features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF) and is known for its reactivity towards electrophiles, which makes it useful in various chemical transformations .
The synthesis of 2-chloro-6-fluorobenzylzinc chloride typically involves the following steps:
2-Chloro-6-fluorobenzylzinc chloride finds applications primarily in:
Interaction studies of 2-chloro-6-fluorobenzylzinc chloride focus on its reactivity with various electrophiles and substrates. These studies help elucidate its behavior in different chemical environments, particularly how it can be utilized to modify other compounds effectively. The interactions are often evaluated through kinetic studies and mechanistic investigations using spectroscopic methods .
Several compounds share structural similarities with 2-chloro-6-fluorobenzylzinc chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzylzinc chloride | C7H5ClFZn | Different substitution pattern on the benzene ring |
4-Chlorobenzylzinc chloride | C7H8ClZn | Lacks fluorine; used in similar coupling reactions |
Benzylzinc chloride | C7H7Zn | No halogen substitutions; simpler reactivity |
The uniqueness of 2-chloro-6-fluorobenzylzinc chloride lies in its specific combination of chlorine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the properties of the final products formed during
2-Chloro-6-fluorobenzylzinc chloride exhibits distinctive nuclear magnetic resonance characteristics that reflect its organometallic nature and coordination environment. The compound, with molecular formula C₇H₅Cl₂FZn and molecular weight 244.41 g/mol [1], demonstrates specific spectral features arising from the zinc-carbon bond and the substituted aromatic ring system.
The ¹H nuclear magnetic resonance spectrum of 2-chloro-6-fluorobenzylzinc chloride shows characteristic signals for the benzylic protons directly bonded to the zinc center. The electron-withdrawing effects of both the chlorine and fluorine substituents on the aromatic ring significantly influence the chemical shifts of these protons [1]. The aromatic proton signals appear in the typical aromatic region, with coupling patterns characteristic of the 2-chloro-6-fluoro substitution pattern.
¹³C nuclear magnetic resonance spectroscopy provides valuable structural information, particularly regarding the carbon-zinc bond. The benzylic carbon directly attached to zinc typically exhibits characteristic downfield shifts due to the electropositive nature of the zinc center [1]. The aromatic carbons show chemical shifts consistent with halogen substitution, with the carbon-fluorine coupling patterns being particularly diagnostic for the 6-fluoro substituent.
Spectroscopic Parameter | Observation | Reference |
---|---|---|
¹H chemical shifts | Aromatic region (7-8 ppm) | [1] |
¹³C chemical shifts | Benzylic carbon (characteristic downfield) | [1] |
Coupling patterns | C-F coupling in aromatic region | [1] |
The infrared spectrum of 2-chloro-6-fluorobenzylzinc chloride reveals several characteristic absorption bands that provide insight into its molecular structure and bonding. The spectrum exhibits absorptions typical of aromatic compounds substituted with both chlorine and fluorine atoms [2] [3].
The carbon-hydrogen stretching vibrations appear in the region typical for aromatic compounds, generally between 3000-3100 cm⁻¹ [4]. The aromatic carbon-carbon stretching vibrations are observed in the 1600-1450 cm⁻¹ region [4]. The presence of the zinc-carbon bond introduces characteristic low-frequency vibrations, though these are often challenging to assign definitively due to the complexity of organometallic vibrational modes [5].
The carbon-fluorine stretching vibration appears as a strong absorption in the 1000-1300 cm⁻¹ region, characteristic of aromatic fluorine compounds [4]. The carbon-chlorine stretching appears in the 750-650 cm⁻¹ range, consistent with aromatic chlorine substitution [4].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|
Aromatic C-H stretch | 3000-3100 | Medium | [4] |
Aromatic C=C stretch | 1600-1450 | Strong | [4] |
C-F stretch | 1000-1300 | Strong | [4] |
C-Cl stretch | 750-650 | Medium | [4] |
Mass spectrometry of 2-chloro-6-fluorobenzylzinc chloride provides important information about its molecular composition and fragmentation patterns. The molecular ion peak appears at m/z 244, corresponding to the intact organozinc compound [1]. The isotope pattern reflects the presence of both chlorine and zinc isotopes, creating a characteristic cluster of peaks.
Fragmentation typically involves loss of the chloride ligand, producing benzylic cation species [3]. The presence of multiple chlorine atoms (both in the organic moiety and as the anionic ligand) creates complex isotope patterns that are diagnostic for this class of compounds. The base peak often corresponds to the substituted benzyl cation formed after loss of the zinc chloride unit.
The electron impact mass spectrum shows characteristic fragmentations including loss of zinc chloride (ZnCl) and subsequent aromatic rearrangements [3]. The isotopic distribution provides confirmation of the molecular formula and the presence of the expected number of chlorine atoms.
2-Chloro-6-fluorobenzylzinc chloride demonstrates significant thermodynamic stability when dissolved in tetrahydrofuran (THF), forming a well-defined coordination complex [6]. Research on analogous organozinc compounds reveals that zinc typically adopts tetrahedral coordination in THF solutions, with the organozinc species coordinating two THF molecules to achieve a stable electronic configuration [6].
The thermodynamic parameters for organozinc-THF interactions have been quantified through calorimetric studies. For related organozinc compounds, the coordination of THF molecules releases approximately 6-8 kcal/mol of enthalpy [6]. The first coordination of THF to the zinc center is thermodynamically favored, with subsequent coordination showing diminished enthalpic contributions [6].
Density functional theory calculations support the formation of bis-THF coordinated organozinc species in solution [7]. The coordination environment significantly influences both the stability and reactivity of the organozinc reagent, with fully coordinated species showing enhanced thermal stability compared to partially coordinated analogs [7].
Thermodynamic Parameter | Value | Units | Reference |
---|---|---|---|
ΔH (THF coordination) | -6.3 | kcal/mol | [6] |
ΔH (excess THF) | -1.6 | kcal/mol | [6] |
Total coordination enthalpy | -7.9 ± 0.2 | kcal/mol | [6] |
The thermal stability of 2-chloro-6-fluorobenzylzinc chloride in THF solutions depends critically on temperature and the coordination environment [8]. Storage at reduced temperatures (2-8°C) significantly enhances the long-term stability of the organozinc reagent [1] [9]. At ambient temperatures, the compound maintains reasonable stability for synthetic applications, though gradual decomposition may occur over extended periods.
The activation energy for decomposition processes in organozinc compounds typically ranges from 25-35 kcal/mol, depending on the specific substitution pattern and coordination environment [10]. The presence of electron-withdrawing groups such as chlorine and fluorine can influence the stability through both electronic and steric effects.
Comparative studies indicate that organozinc reagents in THF solutions maintain greater stability than in non-coordinating solvents [8]. The bis-THF coordinated species exhibits enhanced resistance to both thermal decomposition and hydrolysis compared to partially coordinated analogs [8].
Solution studies of organozinc compounds in THF reveal complex equilibrium behavior involving multiple coordination states [6] [7]. The predominant species in 0.5 M THF solutions is the bis-THF coordinated organozinc complex, though equilibrium with mono-coordinated and higher-order aggregated species may occur [6].
The equilibrium constant for THF coordination to organozinc species has been estimated through nuclear magnetic resonance and calorimetric methods [6]. The binding constants indicate strong preference for tetrahedral coordination, with the first THF molecule binding significantly more strongly than subsequent ligands [6].
Computational studies using ab initio molecular dynamics provide detailed insights into the solvation behavior of organozinc compounds in THF [7]. These calculations reveal dynamic exchange processes between coordinated and free THF molecules, while maintaining the overall tetrahedral coordination preference [7].
2-Chloro-6-fluorobenzylzinc chloride exhibits excellent solubility in coordinating solvents, particularly tetrahydrofuran, where it is commonly prepared and stored as a 0.5 M solution [1] [11]. The high solubility in THF results from the strong coordination interactions between the zinc center and the oxygen atoms of the solvent molecules [6].
The compound demonstrates limited solubility in non-coordinating solvents such as hydrocarbons [8]. This solubility behavior is typical for organozinc halides, which require coordinating environments to achieve stable solvation. The density of the 0.5 M THF solution is reported as 0.991 g/mL at 25°C [1] [11].
Solubility enhancement can be achieved through the addition of coordinating co-solvents or through the formation of mixed solvent systems [8]. The use of ethereal solvents generally provides the optimal balance between solubility and stability for organozinc compounds [12].
Solvent Type | Solubility | Stability | Reference |
---|---|---|---|
Tetrahydrofuran | High (0.5 M) | Excellent | [1] [11] |
Diethyl ether | Moderate | Good | [12] |
Hydrocarbons | Poor | Variable | [8] |
Alcohols | Incompatible | Decomposes | [12] |
The phase behavior of 2-chloro-6-fluorobenzylzinc chloride is characterized by its existence as a solution in THF rather than as a pure solid under normal conditions [1] [11]. The compound is typically prepared and handled as a solution to maintain stability and facilitate synthetic applications [12].
Thermal analysis of related organozinc compounds reveals that phase transitions are often accompanied by decomposition processes rather than simple physical state changes [10]. The low-temperature storage requirements (2-8°C) suggest that higher temperatures may promote undesirable phase changes or decomposition pathways [1] [9].
The flash point of THF solutions containing 2-chloro-6-fluorobenzylzinc chloride is reported as 1°F (-17.2°C), which is primarily determined by the THF solvent rather than the organozinc solute [1] [11]. This low flash point necessitates careful handling procedures and appropriate safety measures during storage and use.
Limited information is available regarding the solid-state properties of 2-chloro-6-fluorobenzylzinc chloride due to its typical preparation and storage as a THF solution [1] [11]. Attempts to isolate solid organozinc compounds often result in decomposition or the formation of coordination complexes with residual solvent molecules [8].
Related organozinc compounds that have been isolated in solid form typically exhibit coordination polymers or discrete molecular complexes depending on the ligand environment [8]. The crystal structures often reveal tetrahedral coordination around zinc centers, with bridging or terminal ligands depending on the specific compound [8].
The hygroscopic nature of many organozinc compounds complicates solid-state characterization [8]. Exposure to moisture can lead to hydrolysis reactions that alter the composition and structure of the material, making careful handling under inert atmosphere essential [12].
Physical Property | Value | Units | Reference |
---|---|---|---|
Solution density | 0.991 | g/mL at 25°C | [1] [11] |
Storage temperature | 2-8 | °C | [1] [9] |
Flash point | 1 | °F | [1] [11] |
Boiling point (solution) | 65 | °C | [1] [11] |